molecular formula C28H34N4O4 B7691573 3,4,5-triethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

3,4,5-triethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No.: B7691573
M. Wt: 490.6 g/mol
InChI Key: YWFIIXROAAZJPL-UHFFFAOYSA-N
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Description

The compound “3,4,5-triethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-b]quinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline ring . This core is substituted with an isobutyl and a methyl group at the 1 and 7 positions, respectively . The benzamide moiety is substituted with three ethoxy groups at the 3, 4, and 5 positions .


Molecular Structure Analysis

The molecular formula of this compound is C28H34N4O4 . It has a molar mass of 490.594 g/mol . The exact structure would depend on the specific arrangement of the atoms and the configuration of the chiral centers, if any.


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The pyrazolo[3,4-b]quinoline core, for example, might participate in electrophilic aromatic substitution reactions . The benzamide moiety could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polar amide group and the nonpolar isobutyl, methyl, and ethoxy groups .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and evaluating its biological activity. Such studies could provide valuable information about its potential applications, for example, in medicinal chemistry .

Properties

IUPAC Name

3,4,5-triethoxy-N-[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O4/c1-7-34-23-14-20(15-24(35-8-2)25(23)36-9-3)28(33)30-26-21-13-19-11-10-18(6)12-22(19)29-27(21)32(31-26)16-17(4)5/h10-15,17H,7-9,16H2,1-6H3,(H,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFIIXROAAZJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN(C3=C2C=C4C=CC(=CC4=N3)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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